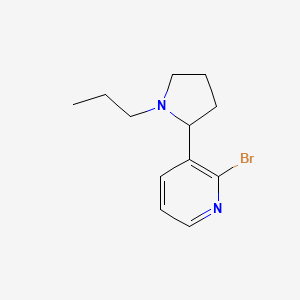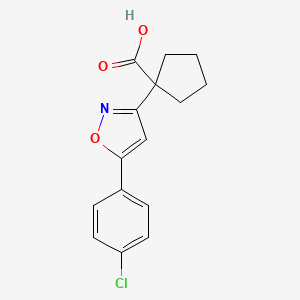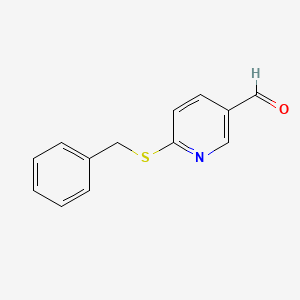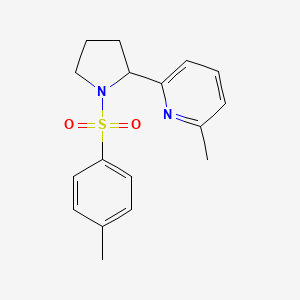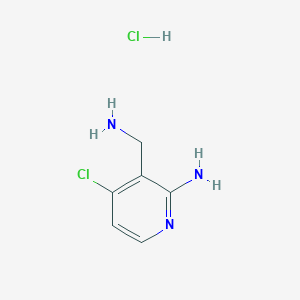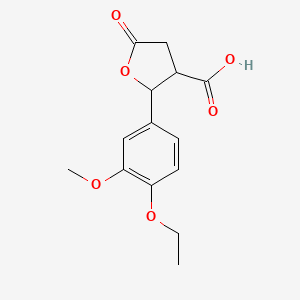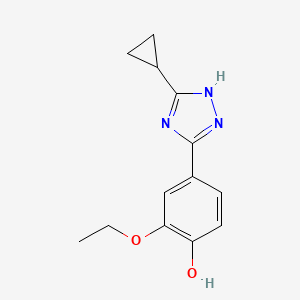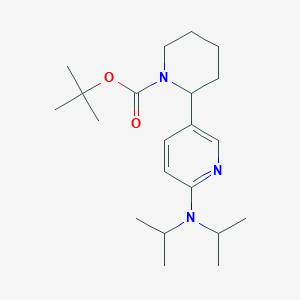
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-bis(difluoromethoxy)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole typically involves the reaction of 2,4-bis(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
科学的研究の応用
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it inhibits the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the organism or cell type involved .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: This compound is similar in structure but has trifluoromethyl groups instead of difluoromethoxy groups.
3-(2,4-Bis(difluoromethoxy)phenyl)acrylic acid: Another related compound with an acrylic acid moiety instead of a pyrazole ring.
Uniqueness
3-(2,4-Bis(difluoromethoxy)phenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoromethoxy groups enhances its lipophilicity and stability, making it a valuable compound for various applications.
特性
分子式 |
C11H8F4N2O2 |
|---|---|
分子量 |
276.19 g/mol |
IUPAC名 |
5-[2,4-bis(difluoromethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H8F4N2O2/c12-10(13)18-6-1-2-7(8-3-4-16-17-8)9(5-6)19-11(14)15/h1-5,10-11H,(H,16,17) |
InChIキー |
PCQOJOIAQZBMBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


